

Application Notes and Protocols for Evoxac (Cevimeline) Administration in Mouse Models

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Compound of Interest

Compound Name:	Evoxac
CAS No.:	153504-69-9
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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the administration of **Evoxac** (cevimeline) in mouse models, intended to guide researchers in designing and executing preclinical studies. The protocols and data presented are synthesized from various scientific publications and are intended for research purposes only.

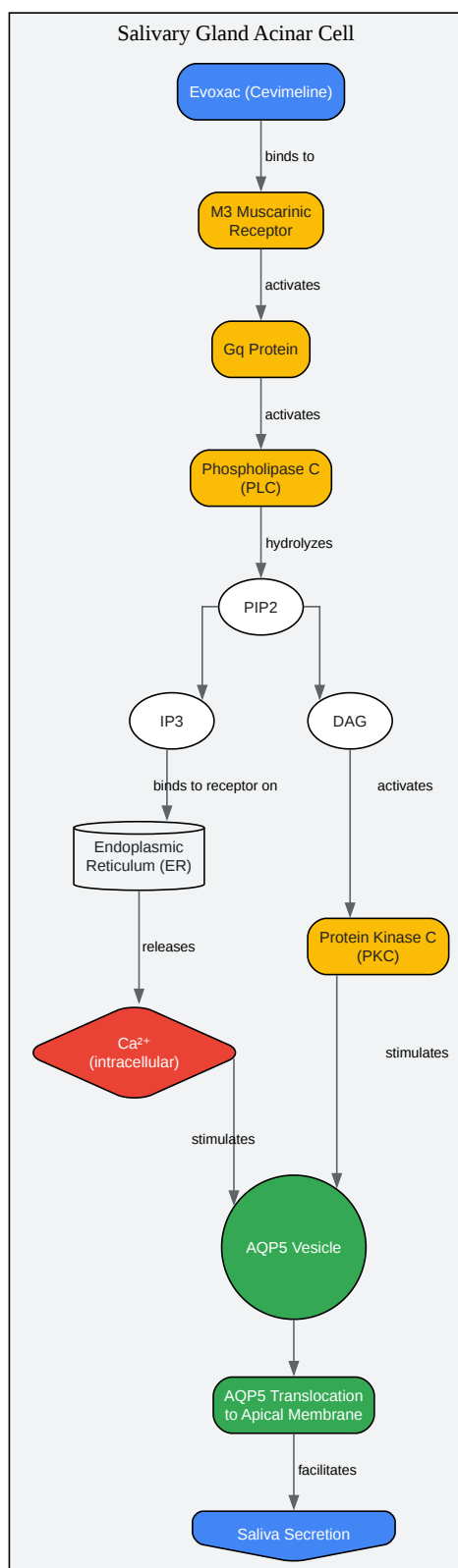
Introduction

Evoxac, with the active ingredient cevimeline, is a cholinergic agonist that primarily targets muscarinic M1 and M3 receptors.[1] In clinical practice, it is approved for the treatment of xerostomia (dry mouth) associated with Sjögren's syndrome.[2][3][4] Its mechanism of action involves the stimulation of these receptors in exocrine glands, leading to increased secretion of saliva and tears.[1] Mouse models are invaluable tools for investigating the therapeutic potential of cevimeline in various conditions, including Sjögren's syndrome, radiation-induced xerostomia, and other disorders characterized by glandular hypofunction.

Mechanism of Action

Cevimeline acts as a parasympathomimetic agent by binding to and activating M1 and M3 muscarinic acetylcholine receptors (mAChRs).[1] These receptors are G-protein coupled receptors (GPCRs) predominantly found on salivary and lacrimal gland acinar cells.[5][6] The activation of M3 receptors, and to a lesser extent M1 receptors, initiates a downstream signaling cascade that results in increased saliva secretion.[5][7] This process involves the elevation of intracellular calcium levels, which triggers the translocation of aquaporin-5 (AQP5) water channels to the apical membrane of the acinar cells, facilitating fluid secretion.[6][8]

Signaling Pathway of Evoxac (Cevimeline) in Salivary Gland Acinar Cells



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Caption: Signaling pathway of **Evoxac** in salivary gland acinar cells.

Experimental Protocols

The following protocols are examples derived from published studies and should be adapted based on the specific research question, mouse model, and institutional guidelines.

Protocol 1: Assessment of Salivary Flow in a Mouse Model of Radiation-Induced Xerostomia

This protocol is based on studies investigating the protective effects of cevimeline on radiation-induced salivary gland dysfunction.

- Mouse Strain: ICR mice (female).[8]
- Disease Model: Radiation-induced xerostomia. A single dose of X-ray irradiation (e.g., 15 Gy) is targeted to the salivary gland region.
- **Evoxac** Formulation and Administration:
 - Preparation: Dissolve Cevimeline hydrochloride in sterile 0.9% saline.
 - Dosage: 10 mg/kg body weight.[9]
 - Route of Administration: Intraperitoneal (i.p.) injection.[9]
 - Dosing Schedule:
 - Pre-treatment group: Administer **Evoxac** daily for 7 days prior to irradiation.[8]
 - Post-treatment group: Administer **Evoxac** daily for 28 days starting after irradiation.[8]
- Measurement of Salivary Flow:
 - Anesthetize mice (e.g., with a combination of ketamine and xylazine).
 - Administer a sialogogue such as pilocarpine (e.g., 0.5 mg/kg, i.p.) to stimulate salivation.
 - Collect saliva from the oral cavity using a pre-weighed cotton ball or a micropipette for a defined period (e.g., 15 minutes).

- Determine the volume of saliva by weight difference.
- Outcome Measures:
 - Salivary flow rate ($\mu\text{l}/\text{min}$ or $\text{mg}/15 \text{ min}$).
 - Histological analysis of salivary glands.
 - Expression analysis of AQP5 in the submandibular glands.[8]

Protocol 2: Evaluation of Chronic Evoxac Administration on Salivary Secretion

This protocol is designed to assess the long-term effects of cevimeline on salivary function.

- Mouse Strain: Balb/cA mice.[9]
- **Evoxac** Formulation and Administration:
 - Preparation: Dissolve Cevimeline hydrochloride in sterile water or saline.
 - Dosage: 10 mg/kg body weight.[9]
 - Route of Administration: Intraperitoneal (i.p.) injection.[9]
 - Dosing Schedule: Administer twice daily for 7 days.[9]
- Measurement of Salivary Secretion:
 - On day 8, administer a final dose of **Evoxac** (10 mg/kg, i.p.).
 - Collect saliva from the oral cavity at 5-minute intervals for 30 minutes.[9]
 - Measure the total volume of saliva.
 - Analyze saliva for protein concentration and amylase activity if required.
- Outcome Measures:

- Saliva flow rate over time.
- Total saliva volume.
- Salivary protein and amylase levels.

Protocol 3: Investigation of Evoxac in a Dry Eye Mouse Model

This protocol is adapted from studies evaluating the efficacy of cevimeline in treating keratoconjunctivitis sicca.

- Mouse Strain: NOD.B10.H2b mice.[10]
- Disease Model: Desiccation stress-induced dry eye. This can be induced by housing mice in a low-humidity environment and administering scopolamine hydrobromide (e.g., 0.5 mg/0.2 mL, subcutaneous injection, four times a day).[10]
- **Evoxac** Formulation and Administration:
 - Preparation: Formulate cevimeline in an ophthalmic solution (e.g., 2% cevimeline).
 - Route of Administration: Topical instillation to the ocular surface.
 - Dosing Schedule: Instill one drop in each eye multiple times a day (e.g., four times a day) for the duration of the experiment (e.g., 10 days).[10]
- Measurement of Ocular Parameters:
 - Measure tear production using phenol red-impregnated cotton threads.
 - Assess corneal irregularity and fluorescein staining to evaluate corneal epithelial damage.
- Outcome Measures:
 - Tear volume.
 - Corneal staining score.

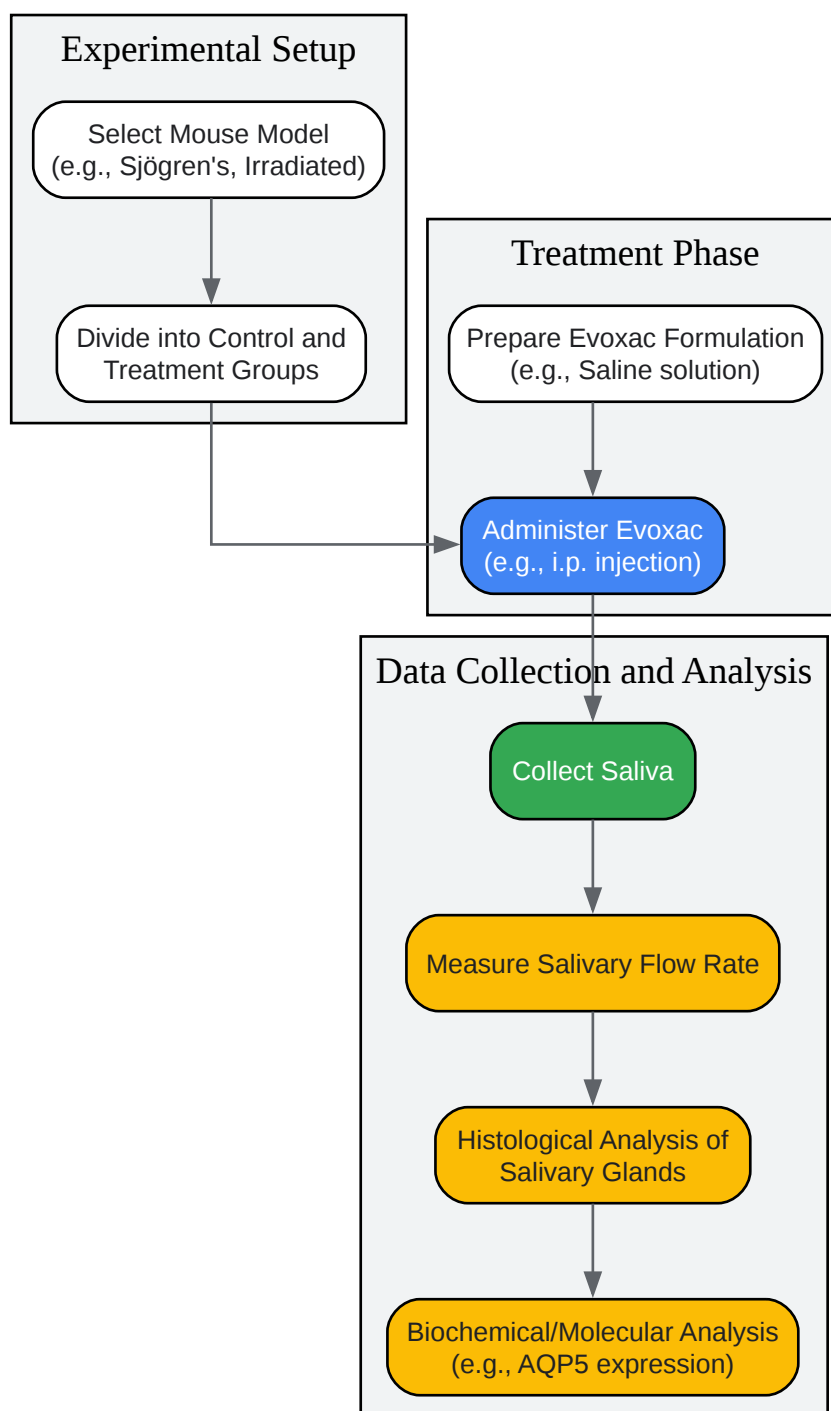
- Histological analysis of the ocular surface and lacrimal glands.
- Expression of mucins on the ocular surface.[10]

Quantitative Data Summary

The following table summarizes quantitative data from various studies on **Evoxac** administration in mouse models.

Mouse Strain	Administration Route	Dosage Range	Key Findings	Reference
ICR	Intraperitoneal (i.p.)	10 mg/kg	Pre-treatment with cevimeline prevented a decrease in saliva flow and AQP5 expression after irradiation.	[8]
Balb/cA	Intraperitoneal (i.p.)	10 mg/kg (twice daily)	Seven-day administration increased saliva flow compared to a single injection.	[9]
C57BL	Not specified (in vitro)	30 μ M - 1 mM	Evoked a consistent amount of fluid secretion from submandibular glands.	[11]
MRL/lpr & IQI/Jcl (Sjögren's models)	Intraduodenal (i.d.)	3 - 30 mg/kg	Dose-dependently increased saliva and tear secretion.	[12]
NOD.B10.H2b	Topical (ocular)	2% solution	Improved clinical signs of dry eye and increased mucin expression.	[10]

Experimental Workflow Diagram



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Caption: General experimental workflow for **Evoxac** administration in mouse models.

Conclusion

The administration of **Evoxac** (cevimeline) in mouse models is a valuable approach for preclinical research into treatments for xerostomia and keratoconjunctivitis sicca. The protocols and data presented here provide a foundation for designing robust and reproducible studies. Researchers should carefully consider the choice of mouse model, administration route, dosage, and outcome measures to best address their specific scientific questions. Adherence to ethical guidelines for animal research is paramount in all experimental procedures.

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